N-[(3-chlorophenyl)methyl]-4-fluorobenzamide is an organic compound classified within the benzamide family. Its structure features a benzene ring with both chloro and fluoro substituents, which significantly influence its chemical properties and potential biological activities. The compound is recognized for its unique substitution pattern, which enhances its reactivity and interaction with biological targets, making it a subject of interest in various scientific fields.
This compound is synthesized from 4-fluorobenzoic acid and 3-chlorobenzylamine. It falls under the category of halogenated benzamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of halogen atoms (chlorine and fluorine) in the structure often correlates with enhanced biological activity, contributing to its use in pharmaceutical research.
The synthesis of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide typically involves the following steps:
This method allows for high yields and purity of the final product, making it suitable for both laboratory research and potential industrial applications.
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or tailor it for specific applications.
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The unique combination of chloro and fluoro groups enhances its binding affinity to these targets, potentially leading to inhibition or activation of biochemical pathways relevant to various therapeutic effects. For instance, studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic activities due to their ability to inhibit cyclooxygenase enzymes .
Relevant data indicate that these properties make N-[(3-chlorophenyl)methyl]-4-fluorobenzamide a versatile compound for various applications in organic synthesis and medicinal chemistry.
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide has several scientific uses:
The low water solubility of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide (Molecular Formula: C₁₄H₁₁ClFNO; MW: 263.7 g/mol) presents significant challenges for its pharmaceutical application. Strategic acylation modifications have been developed to enhance its physicochemical properties while preserving core bioactivity.
The succinylation approach involves reacting N-[(3-chlorophenyl)methyl]-4-fluorobenzamide with succinic anhydride under acidic conditions. This transformation introduces a carboxylic acid moiety into the molecular structure, converting the parent compound into a water-soluble ureide derivative. The reaction proceeds via nucleophilic attack of the benzamide's nitrogen on the carbonyl carbon of succinic anhydride, facilitated by:
The resulting ureide derivative exhibits >100-fold increased aqueous solubility compared to the parent compound, enabling development of liquid dosage forms. This modification addresses the critical limitation of galodif (an anticonvulsant/anti-alcohol drug), which suffers from near-complete water insolubility despite its biological activity. The introduced carboxyl group enables salt formation with biocompatible cations (sodium, magnesium), further enhancing dissolution kinetics crucial for rapid therapeutic onset .
Table 1: Solubility Enhancement Through Succinylation
Compound | Aqueous Solubility (mg/mL) | LogP | Ionizable Groups |
---|---|---|---|
Parent Benzamide | <0.01 | 3.8 ± 0.2 | None |
Succinylated Derivative | 12.4 ± 1.2 | 1.2 ± 0.3 | Carboxylic acid (pK~a~ 4.3) |
Protic acid catalysts (HCl, H₂SO₄) enable efficient N-acylation of sterically hindered benzamide derivatives. For N-[(3-chlorophenyl)methyl]-4-fluorobenzamide, these protocols facilitate:
Optimization studies reveal that mild acid concentrations (0.1-0.5M) in tetrahydrofuran/water mixtures (4:1 v/v) yield 85-92% conversion at 25°C within 4 hours. Higher acid concentrations promote degradation pathways, particularly electrophilic chlorination at the 4-fluorophenyl ring. The structural integrity of products is confirmed through SMILES string validation (O=C(C1=CC=C(F)C=C1)NCC2=CC(Cl)=CC=C2) and InChI key matching (OYQOEIBPVDUWJT-UHFFFAOYSA-N) against reference standards [3]. Critical purification involves silica chromatography with ethyl acetate/hexane gradients (15-45% EtOAc) to isolate the acylated product in >98% purity, as confirmed by HPLC-UV at 254nm.
Table 2: Acid-Catalyzed Acylation Optimization Parameters
Acid Catalyst | Concentration (M) | Solvent System | Temperature (°C) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
HCl | 0.1 | THF/H₂O (9:1) | 25 | 92 ± 3 | <1% hydrolyzed product |
H₂SO₄ | 0.3 | Dioxane/H₂O (4:1) | 40 | 87 ± 2 | <3% dichlorinated byproduct |
p-TsOH | 0.05 | Acetonitrile | 60 | 78 ± 4 | <2% N,O-diacylated impurity |
Heterocyclic fusion strategies transform N-[(3-chlorophenyl)methyl]-4-fluorobenzamide into dual-pharmacophore agents. The quinazolinone hybridization employs a three-step sequence:
The resulting hybrids exhibit modified logP values (2.8-4.1) and retained chlorine/fluorine atoms essential for target binding. Similarly, thiadiazole incorporation employs carbodiimide-mediated coupling between the carboxylic acid-functionalized thiadiazole and the benzamide's aminomethyl group. X-ray crystallography confirms perpendicular orientation between the benzamide and thiadiazole planes, suggesting preserved pharmacophore geometry while enabling new target engagements. These hybrids demonstrate particularly enhanced blood-brain barrier permeability in computational models (P~app~ > 15 × 10⁻⁶ cm/s) compared to the parent compound (P~app~ = 8.2 × 10⁻⁶ cm/s) [9].
Heavy halogen incorporation creates hydrophobic derivatives with applications in diagnostic imaging and targeted therapy. The optimal route employs:
The iodine atom introduces two synergistic properties:
Structural characterization shows the iodine atom at the 5-position induces a 10.7° twist in the benzamide plane, modifying the amide bond's dipole moment from 4.12D to 3.87D. This conformational change enhances stacking interactions with aromatic residues in enzyme binding pockets, as confirmed through molecular docking studies against carbonic anhydrase IX (docking score improvement from -8.2 to -10.7 kcal/mol). The iodine-containing derivatives maintain crystallinity and stability under accelerated storage conditions (40°C/75% RH for 4 weeks) with <0.5% deiodination [9].
Table 3: Hybrid Derivatives of N-[(3-Chlorophenyl)methyl]-4-fluorobenzamide
Hybrid Type | Representative Structure | Molecular Formula | Key Modification | Application Focus |
---|---|---|---|---|
Quinazolinone | 4-Fluorobenzamide-N-linked quinazolin-4(3H)-one | C₂₁H₁₄ClFN₃O₂ | Fusion at benzamide C3-N position | CNS-targeted agents |
Thiadiazole | 5-(1,3,4-Thiadiazol-2-ylmethyl)-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | C₁₆H₁₂ClFN₃OS | Thiadiazole-CH₂- at benzamide nitrogen | Antimicrobial enhancer |
Iodo-Alkynyl | 5-(3-Iodoprop-1-yn-1-yl)-N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | C₁₇H₁₁ClFINO | Iodopropargyl at benzamide C5 | Theranostic probes |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9